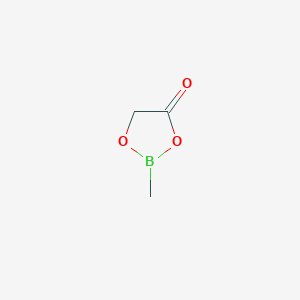
2-Methyl-1,3,2-dioxaborolan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1,3,2-dioxaborolan-4-one is an organoboron compound that features a boron atom within a five-membered ring structure. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions and applications. Its unique structure allows it to participate in a range of transformations, making it a versatile tool in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
2-Methyl-1,3,2-dioxaborolan-4-one can be synthesized through several methods. One common approach involves the reaction of boronic acids with diols under dehydrating conditions to form the boronate ester. This reaction typically requires a catalyst and can be carried out under mild conditions. Another method involves the use of boron trihalides with alcohols or diols, followed by hydrolysis to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using boronic acids and diols. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
化学反応の分析
Types of Reactions
2-Methyl-1,3,2-dioxaborolan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form boranes or other boron-containing compounds.
Substitution: The boron atom can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine or chlorine. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents like tetrahydrofuran or dichloromethane .
Major Products Formed
The major products formed from these reactions include boronic acids, borates, boranes, and various substituted boron compounds. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals, agrochemicals, and materials science .
科学的研究の応用
作用機序
The mechanism of action of 2-Methyl-1,3,2-dioxaborolan-4-one involves its ability to form stable complexes with various molecular targets. The boron atom can interact with nucleophiles, such as hydroxyl or amino groups, forming covalent bonds. This interaction can inhibit enzyme activity or alter the function of biomolecules, making it useful in drug development and biochemical research .
類似化合物との比較
Similar Compounds
- 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-1-ol
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
2-Methyl-1,3,2-dioxaborolan-4-one stands out due to its unique combination of stability and reactivity. Its ability to participate in a wide range of chemical reactions, coupled with its stability under various conditions, makes it a versatile and valuable compound in both research and industrial applications. Its structure allows for easy modification, enabling the synthesis of a diverse array of boron-containing compounds .
特性
CAS番号 |
60798-39-2 |
|---|---|
分子式 |
C3H5BO3 |
分子量 |
99.88 g/mol |
IUPAC名 |
2-methyl-1,3,2-dioxaborolan-4-one |
InChI |
InChI=1S/C3H5BO3/c1-4-6-2-3(5)7-4/h2H2,1H3 |
InChIキー |
FKYQVSQZODRCJN-UHFFFAOYSA-N |
正規SMILES |
B1(OCC(=O)O1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


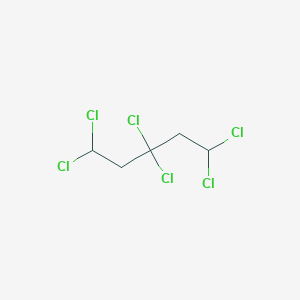

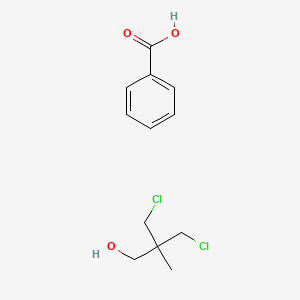
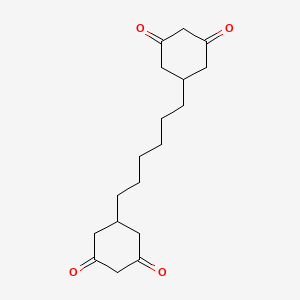

![2-Phenyl-2H,4H-naphtho[1,2-D][1,3,2]dioxaborinine](/img/structure/B14596109.png)
![3-[2-(Methanesulfinyl)-2-(methylsulfanyl)ethenyl]thiophene](/img/structure/B14596119.png)

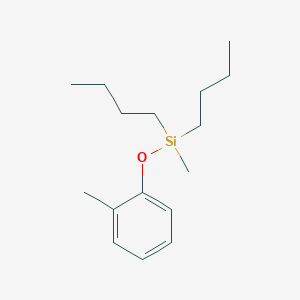

![Methyltris[4-(trifluoromethyl)phenyl]phosphanium bromide](/img/structure/B14596142.png)

![2-[Di(prop-2-en-1-yl)amino]phenyl propylcarbamate](/img/structure/B14596151.png)
![N-[(Z)-furan-2-ylmethylideneamino]-2-morpholin-4-ylacetamide](/img/structure/B14596165.png)
